molecular formula C33H32N4O7 B2530537 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide CAS No. 899922-66-8

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide

Cat. No. B2530537
CAS RN: 899922-66-8
M. Wt: 596.64
InChI Key: KEHYHBDVEALYPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide is a useful research compound. Its molecular formula is C33H32N4O7 and its molecular weight is 596.64. The purity is usually 95%.
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Scientific Research Applications

Hydrolytic Reactions and Ring Formation

Research shows that derivatives of quinazoline, such as ethyl 3-furfuryl-4-oxo-3,4-dihydroquinazoline-2-carboxylate, undergo hydrolysis in various mediums, leading to the formation of compounds like N-furfuryl-2-(2-hydroxy-2,2-diphenyl-1-oxoethylamino)benzamide. This demonstrates the potential for chemical synthesis and transformations involving similar quinazoline derivatives (Shemchuk et al., 2010).

Cytotoxic Properties for Cancer Research

Studies have found that certain carboxamide derivatives of benzo[b][1,6]naphthyridines, which are structurally related to quinazoline, exhibit potent cytotoxic properties. This suggests potential applications in cancer research, particularly in the development of chemotherapeutic agents (Deady et al., 2003).

Chemical Synthesis and Drug Analogs

Research involving the synthesis of compounds like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, an analogue of the drug rhein, demonstrates the role of quinazoline derivatives in synthesizing drug analogs. Such studies are crucial for pharmaceutical development, particularly in the context of improving drug properties and systemic exposure (Owton et al., 1995).

Synthesis of Antimicrobial Compounds

Compounds derived from furan-amidines, closely related to quinazoline, have been evaluated as inhibitors of NQO2, an enzyme with implications in cancer chemotherapy and malaria. This highlights the potential of quinazoline derivatives in developing antimicrobial agents (Alnabulsi et al., 2018).

Anticonvulsant and Antihypertensive Activities

Several studies have reported the synthesis of quinazolinone derivatives and their evaluation for anticonvulsant and antihypertensive activities. These findings suggest that quinazoline derivatives can play a significant role in developing treatments for neurological and cardiovascular disorders (El Kayal et al., 2022; Manoury et al., 1986).

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxo-4aH-quinazolin-1-ium-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N4O7/c1-42-28-14-11-22(18-29(28)43-2)15-16-34-31(39)24-12-9-23(10-13-24)20-37-32(40)26-7-3-4-8-27(26)36(33(37)41)21-30(38)35-19-25-6-5-17-44-25/h3-14,17-18,26H,15-16,19-21H2,1-2H3,(H-,34,35,38,39)/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOGCEHLWBZJRBK-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4C=CC=CC4=[N+](C3=O)CC(=O)NCC5=CC=CO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33N4O7+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

597.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 75185649

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